Dysprosium(3+);pentane-2,4-dione

Description

Significance of Lanthanide β-Diketonate Complexes in Contemporary Chemistry

Lanthanide β-diketonate complexes represent a class of coordination compounds that have garnered considerable attention in modern chemistry due to the unique properties of the central lanthanide ion. These complexes are formed by the coordination of one or more β-diketonate ligands, such as acetylacetonate (B107027), to a lanthanide ion (Ln³⁺). The β-diketonate ligands are effective chelating agents, binding to the metal ion through two oxygen atoms to form a stable ring structure. americanelements.com

A key feature of these complexes is their application in luminescent materials. researchgate.net The organic ligand can act as an "antenna," efficiently absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic, sharp emission bands. researchgate.net This property is exploited in various fields, including the development of emissive materials for optoelectronics, luminescent probes for bio-imaging, and in luminescent solar concentrators. researchgate.net Complexes involving europium (Eu³⁺) and terbium (Tb³⁺) are particularly noted for their strong red and green luminescence, respectively. researchgate.netsmolecule.com Beyond luminescence, these complexes are investigated for their magnetic properties, with applications in Magnetic Resonance Imaging (MRI) as contrast agents and in the development of single-molecule magnets. nih.govontosight.ai Their solubility in organic solvents also makes them valuable as catalysts in organic synthesis. americanelements.comsmolecule.com

Overview of Dysprosium(III) Acetylacetonate as a Pivotal Coordination Compound

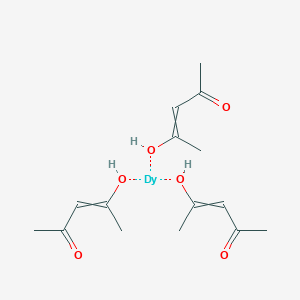

Dysprosium(III) acetylacetonate, with the chemical formula Dy(C₅H₇O₂)₃, is a coordination compound formed from the rare earth element dysprosium and acetylacetone (B45752) ligands. smolecule.com The acetylacetone ligand is the enolate form of 2,4-pentanedione, also known as 4-hydroxypent-3-en-2-one. The compound typically appears as a yellow or colorless powder and can exist in various hydrated forms. smolecule.comwikipedia.orgcymitquimica.com It is known for its solubility in organic solvents, a characteristic that facilitates its use in various non-aqueous chemical applications. americanelements.comsmolecule.com

The significance of this compound stems largely from the properties of the dysprosium(III) ion, which possesses a high magnetic moment. ontosight.ai This intrinsic property makes dysprosium-containing compounds, including the acetylacetonate complex, prime candidates for research into advanced magnetic materials. smolecule.com The acetylacetonate ligands effectively encapsulate the dysprosium ion, leading to a stable complex that can be utilized in diverse applications. americanelements.com

Table 1: Physical and Chemical Properties of Dysprosium(III) Acetylacetonate

| Property | Value |

| Chemical Formula | C₁₅H₂₁DyO₆ wikipedia.org |

| Molar Mass | 459.83 g/mol (anhydrous) americanelements.com |

| Appearance | Yellow powder americanelements.comcymitquimica.com |

| IUPAC Name | dysprosium(3+); (Z)-4-oxopent-2-en-2-olate wikipedia.org |

| Melting Point | 125-130°C americanelements.com |

| CAS Number | 14637-88-8 (anhydrous) wikipedia.org |

Scope and Academic Relevance of Research on Dysprosium(III) 4-Hydroxypent-3-en-2-one Systems

Research into Dysprosium(III) acetylacetonate systems is multifaceted, spanning materials science, catalysis, and biomedical research. smolecule.com In materials science, the compound is a precursor for creating advanced materials with specific magnetic and luminescent properties. americanelements.comsmolecule.com The high magnetic moment of the dysprosium ion is of particular interest for the development of single-molecule magnets, which could have applications in high-density data storage and quantum computing. americanelements.com

In the field of catalysis, Dysprosium(III) acetylacetonate is explored as a catalyst in various organic synthesis reactions. americanelements.comsmolecule.com For instance, it has been used to catalyze the addition reaction between norbornene and carbon tetrachloride. wikipedia.org Its utility also extends to the fabrication of carbon nanostructures through chemical vapor deposition (CVD) techniques. americanelements.com

Electrochemical synthesis methods have been developed as a versatile route for preparing high-purity Dysprosium(III) acetylacetonate complexes. One studied method involves the electrolysis of an ethanolic solution of acetylacetone with a dysprosium anode, which can achieve high efficiency. smolecule.comosti.goviaea.org The thermal decomposition (thermolysis) of these electrochemically synthesized complexes has also been investigated to yield different forms of the compound, such as Dy(acac)₃·(EtOH) and the anhydrous Dy(acac)₃. osti.goviaea.org

Table 2: Electrochemical Synthesis Parameters for Dysprosium(III) Acetylacetonate

| Parameter | Details | Reference |

| Method | Electrolysis of an ethanolic acetylacetone solution at a dysprosium anode. | smolecule.com |

| Product | Tris(acetylacetonate)dysprosium(III) complex (Dy(acac)₃·0.5Hacac). | smolecule.com |

| Efficiency | 85–90% | smolecule.com |

| Current Density | 15–20 mA/cm² | smolecule.com |

| Medium | Non-aqueous ethanol (B145695) to prevent ligand hydrolysis. | smolecule.com |

The academic relevance of this compound lies in its role as a model system for studying the fundamental magnetic and luminescent properties of lanthanide ions in a well-defined coordination environment. americanelements.com Its potential use in biomedical imaging, leveraging the unique characteristics of the dysprosium ion, also continues to be an area of active investigation. smolecule.comontosight.ai

Properties

CAS No. |

14637-88-8 |

|---|---|

Molecular Formula |

C15H21DyO6 |

Molecular Weight |

459.82 g/mol |

IUPAC Name |

dysprosium(3+);tris(4-oxopent-2-en-2-olate) |

InChI |

InChI=1S/3C5H8O2.Dy/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 |

InChI Key |

XAFBAJHTAGCGOH-UHFFFAOYSA-K |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Dy+3] |

Origin of Product |

United States |

Iii. Advanced Structural Elucidation of Dysprosium Iii Acetylacetonate Complexes

Coordination Chemistry and Chelate Ring Formation of the Acetylacetonate (B107027) Ligand

The acetylacetonate anion (acac⁻), the deprotonated form of acetylacetone (B45752), functions as a classic bidentate ligand. It coordinates to a metal center, such as the dysprosium(III) ion, through its two oxygen atoms. americanelements.comlibretexts.orgiiste.org This coordination mode results in the formation of a stable six-membered ring, known as a chelate ring. americanelements.comlibretexts.org The formation of such rings with polydentate ligands lends considerable thermodynamic stability to the resulting complex, an observation known as the chelate effect. libretexts.org

In the context of dysprosium(III) complexes, the Dy³⁺ ion is typically coordinated by three acetylacetonate ligands, leading to the neutral complex tris(acetylacetonato)dysprosium(III), often abbreviated as [Dy(acac)₃]. rsc.orgrsc.orgacs.org The remaining coordination sites on the dysprosium ion are frequently occupied by solvent molecules or other auxiliary ligands, allowing for the formation of a variety of molecular architectures.

X-ray Crystallographic Analysis of Dysprosium(III) Acetylacetonate Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within crystalline solids. nih.gov This technique has been instrumental in revealing the detailed structures of numerous dysprosium(III) acetylacetonate complexes, confirming the coordination modes and providing exact bond lengths and angles. rsc.orgrsc.orgwikipedia.org These studies have identified both simple mononuclear units and more complex polynuclear frameworks incorporating the [Dy(acac)₃] moiety.

Mononuclear complexes are those containing a single central metal ion. A significant number of such dysprosium(III) acetylacetonate complexes have been synthesized and structurally characterized. These typically adopt the general formula [Dy(acac)₃(L)ₓ], where 'L' represents one or more ancillary ligands that complete the coordination sphere of the central Dy(III) ion.

These auxiliary ligands can be water molecules, as in [Dy(acac)₃(H₂O)₂], which has been characterized by X-ray crystallography. rsc.orgwikipedia.org Alternatively, they can be nitrogen-donating heterocyclic ligands. For example, the structure of [Dy(phen)(acac)₃] (where phen = 1,10-phenanthroline) features a dysprosium ion bound to three bidentate acetylacetonate ligands and one bidentate phenanthroline ligand. rsc.org The steric and electronic properties of these auxiliary ligands play a crucial role in determining the final geometry and magnetic behavior of the complex. rsc.orgacs.org Many of these mononuclear species are investigated for their potential as single-molecule magnets (SMMs). rsc.orgrsc.orgacs.orgrsc.org

Table 1: Selected Mononuclear Dysprosium(III) Acetylacetonate Complexes and Their Structural Features

| Complex Formula | Auxiliary Ligand(s) | Coordination Number | Coordination Geometry | Reference |

|---|---|---|---|---|

| [Dy(acac)₃(phen)] | 1,10-phenanthroline (phen) | 8 | Square Antiprism | rsc.org |

| [Dy(acac)₃(H₂O)₂] | Water (H₂O) | 8 | Square Antiprism | rsc.org |

| [Dy(acac)₃(dppn)]·C₂H₅OH | Benzo[i]dipyrido[3,2-a:2′,3′-c]phenazine (dppn) | 8 | Square Antiprism | rsc.org |

| [Dy(acac)₃Lz]·CH₃OH·0.5H₂O | 2,4-diamino-6-pyridyl-1,3,5-triazine (Lz) | 8 | Pseudo-D₄d (Square Antiprism) | acs.org |

| [Dy(phen)₂(NO₃)₂(acac)]·H₂O | 1,10-phenanthroline, Nitrate (B79036) | 10 | Bicapped Square Antiprism | rsc.org |

Polynuclear complexes contain two or more metal centers, which can be linked by bridging ligands. While dysprosium(III) is known to form a wide variety of polynuclear frameworks, structures where acetylacetonate itself acts as the primary bridging ligand are less common. More frequently, the [Dy(acac)ₓ] unit is incorporated into larger structures bridged by other species.

For instance, dinuclear dysprosium complexes have been synthesized where two Dy(III) ions are bridged by phenolate (B1203915) oxygen atoms from other complex ligands, with the acetylacetonate ligands occupying the remaining terminal coordination sites. researchgate.net In such cases, the core of the structure, like a [Dy₂(μ₂-O)₂] unit, is formed by different ligands, and the acac groups serve to complete the coordination sphere of each metal ion. researchgate.net Similarly, larger pentanuclear lanthanide clusters have been reported, but their assembly is dictated by more complex, multisite coordinating ligands rather than by acetylacetonate bridges. researchgate.net

Coordination Geometry and Local Symmetry Around the Dysprosium(III) Ion

The large ionic radius and high charge of the Dy(III) ion result in high coordination numbers, typically ranging from seven to ten, with eight being particularly common. rsc.orgresearchgate.netfrontiersin.orgnih.gov This flexibility allows for a variety of coordination geometries, the nature of which is a key determinant of the anisotropy and relaxation dynamics in dysprosium-based single-molecule magnets. frontiersin.orgnih.gov

For eight-coordinate dysprosium(III) acetylacetonate complexes, the most prevalent coordination geometry is the square antiprism (SAP) . rsc.orgrsc.orgacs.orgrsc.orgfrontiersin.orgresearchgate.net This polyhedron can be visualized as two parallel square faces, with one face twisted 45 degrees relative to the other. libretexts.org This arrangement, which possesses idealized D₄d symmetry, is consistently observed in mononuclear complexes like [Dy(acac)₃(phen)] and [Dy(acac)₃(H₂O)₂]. rsc.org

Another significant eight-coordinate geometry is the triangular dodecahedron (DD) , which has D₂d symmetry. researchgate.netresearchgate.netresearchgate.netwikipedia.org While less common than the SAP for these specific complexes, it is observed in certain cases. Interestingly, it is possible for both geometries to coexist within the same crystal structure. For example, a complex containing the related β-diketonate ligand dibenzoylmethane (B1670423) (DBM) was found to have two unique Dy(III) centers, one adopting a square antiprismatic geometry and the other a dodecahedral geometry. researchgate.net

In polynuclear clusters, different dysprosium ions can exhibit distinct coordination environments. For example, a pentanuclear dysprosium complex was found to contain Dy(III) centers with distorted triangular dodecahedral, distorted square antiprismatic, and even nine-coordinate mono-capped square-antiprismatic geometries all within the same molecule. researchgate.net Higher coordination numbers lead to other geometries, such as the ten-coordinate bicapped square antiprism seen in [Dy(phen)₂(NO₃)₂(acac)]·H₂O. rsc.org

Table 2: Common Coordination Geometries for Dy(III) in Acetylacetonate Complexes

| Coordination Number | Geometry | Idealized Symmetry | Example Complex Fragment | Reference |

|---|---|---|---|---|

| 8 | Square Antiprism (SAP) | D₄d | [Dy(acac)₃(phen)] | rsc.orgrsc.org |

| 8 | Triangular Dodecahedron (DD) | D₂d | [Dy(DBM)₃(dpq)] (Dy2 site) | researchgate.netwikipedia.org |

| 9 | Capped Square Antiprism | C₄v | Pentanuclear Dy₅ Cluster | researchgate.net |

| 10 | Bicapped Square Antiprism | - | [Dy(phen)₂(NO₃)₂(acac)] | rsc.org |

The specific nature of the auxiliary ligands (or co-ligands) that complete the coordination sphere alongside the acetylacetonate groups has a profound influence on the resulting coordination geometry and local symmetry around the Dy(III) ion. rsc.orgrsc.orgacs.orgresearchgate.netrsc.org The size, shape, and electronic character of these co-ligands dictate the steric and electronic environment at the metal center, thereby fine-tuning the crystal structure.

For instance, in the [Dy(phen)(acac)₃] complex, the bidentate phenanthroline ligand and the three acac ligands result in an eight-coordinate square antiprism. rsc.org However, if the stoichiometry is changed to include two phenanthroline ligands and two bidentate nitrate anions, as in [Dy(phen)₂(NO₃)₂(acac)], the coordination number increases to ten, and the geometry shifts to a more complex bicapped square antiprism. rsc.org

Structural Correlations in Hydrated and Solvated Forms

The crystal structure of dysprosium(III) acetylacetonate is significantly influenced by the presence of water or other solvent molecules within its coordination sphere and crystal lattice. These solvated forms, known as solvatomorphs, exhibit distinct structural arrangements depending on the nature and stoichiometry of the incorporated solvent.

The most common hydrated form is the dihydrate, [Dy(acac)₃(H₂O)₂]. X-ray crystallography studies have revealed that in this complex, the dysprosium(III) ion is eight-coordinated. wikipedia.org The coordination polyhedron is typically a distorted square antiprism. The Dy³⁺ ion is bonded to six oxygen atoms from the three bidentate acetylacetonate (acac) ligands and two oxygen atoms from two water molecules.

Table 1: Comparison of Selected Dysprosium(III) Acetylacetonate Solvatomorphs

| Compound Formula | Crystal System | Space Group | Coordination Number of Dy³⁺ | Key Structural Features |

|---|---|---|---|---|

| [Dy(acac)₃(H₂O)₂] | Monoclinic | P2₁/n | 8 | Distorted square antiprism geometry. researchgate.net |

| [Dy(acac)₃(H₂O)₂]·THF | - | - | 8 | Contains tetrahydrofuran (B95107) as a solvent of crystallization. researchgate.net |

| [Dy(acac)₃(H₂O)₂]·H₂O·EtOH | - | - | 8 | Co-crystallized with both water and ethanol (B145695) molecules. researchgate.net |

| [Dy(acac)₃(H₂O)₂]·1.5MeOH | - | - | 8 | Features methanol (B129727) molecules in the crystal lattice. researchgate.net |

Supramolecular Assembly and Crystal Packing Interactions

The solid-state architecture of dysprosium(III) acetylacetonate complexes is governed by a network of non-covalent interactions, which dictate the supramolecular assembly and the packing of molecules within the crystal. Hydrogen bonding plays a pivotal role in the hydrated and solvated structures.

In the dihydrate, [Dy(acac)₃(H₂O)₂], the coordinated water molecules are crucial in forming extended hydrogen-bonding networks. These water molecules act as hydrogen bond donors, forming O-H···O interactions with the oxygen atoms of the acetylacetonate ligands of neighboring complex molecules. This typically results in the formation of one-dimensional chains or more complex three-dimensional networks, linking the individual [Dy(acac)₃(H₂O)₂] units. For instance, in related lanthanide acetylacetonate dihydrates, neutral complex molecules are linked into chains by O-H···O hydrogen bonds. researchgate.net

Beyond classical hydrogen bonds, other weaker interactions such as C-H···O and C-H···π interactions may also contribute to the stability of the crystal packing. The methyl and methine protons of the acetylacetonate ligands can interact with the oxygen atoms of adjacent ligands or with the π-system of the chelate rings. While individually weak, the cumulative effect of these interactions is significant in determining the precise three-dimensional arrangement of the molecules. The interplay between the steric demands of the bulky acetylacetonate ligands and the directional nature of the hydrogen bonds defines the final crystal architecture.

Table 2: Key Intermolecular Interactions in Hydrated Dysprosium(III) Acetylacetonate

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

|---|---|---|---|

| O-H···O Hydrogen Bond | Coordinated H₂O | Acetylacetonate Oxygen | Links complex molecules into chains or extended networks. researchgate.net |

| C-H···O Interaction | Acetylacetonate C-H | Acetylacetonate Oxygen | Contributes to the stabilization of the 3D crystal structure. |

| C-H···π Interaction | Acetylacetonate C-H | Acetylacetonate Chelate Ring | Influences the orientation and packing of adjacent molecules. |

Iv. Electronic Structure and Spectroscopic Probes of Dysprosium Iii Acetylacetonate

Vibrational Spectroscopy (e.g., FTIR) for Ligand Coordination Confirmation

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a fundamental tool for confirming the coordination of the acetylacetonate (B107027) (acac) ligand to the dysprosium ion. The acetylacetonate ligand, a β-diketone, can exist in keto and enol tautomeric forms. magritek.com Upon deprotonation, it forms the acetylacetonate anion, which acts as a bidentate ligand, binding to the metal ion through its two oxygen atoms to form a stable six-membered chelate ring. magritek.commagritek.com

The coordination of the acetylacetonate ligand to the Dy(III) center is evidenced by characteristic shifts in the vibrational frequencies of its functional groups compared to the free ligand. The IR spectra of metal acetylacetonate complexes show strong absorptions that are sensitive to the metal ion. osti.gov For instance, the strong IR peaks associated with the C=O and C=C stretching vibrations in the chelated ring are particularly diagnostic. In a study on the electrochemical synthesis of Dysprosium(III) acetylacetonate, the resulting complexes were characterized by their IR spectra, confirming the structure. osti.goviaea.org

While specific peak positions for Dy(acac)₃ can vary slightly based on its hydration state and crystalline form, a general comparison with other metal acetylacetonates (B15086760) provides a reliable method for peak assignment.

Table 1: Typical FTIR Vibrational Frequencies for Metal Acetylacetonate Complexes

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C=O) | ~1570-1580 | Carbonyl stretching vibration, indicative of coordination. |

| ν(C=C) | ~1520-1530 | Carbon-carbon double bond stretching in the chelate ring. |

| δs(C-H) | ~1360 | Symmetric bending of the methyl C-H bonds. |

| δ(C=C-H) | ~1275 | Bending vibration of the methine C-H bond. |

| ν(M-O) | ~400-500 | Metal-oxygen stretching, direct evidence of coordination. |

This table presents typical vibrational frequencies observed in the FTIR spectra of metal acetylacetonate complexes. The exact positions can vary depending on the metal center and the complex's structure. The data is compiled from findings on various metal acetylacetonates. researchgate.net

The presence and positions of these bands, especially the metal-oxygen (M-O) stretching frequency, confirm the successful formation of the Dysprosium(III) acetylacetonate complex.

Absorption and Excitation Spectroscopy of Ligand-to-Metal Energy Transfer

The luminescence of lanthanide complexes like Dysprosium(III) acetylacetonate is often achieved through an "antenna effect," where the organic ligand absorbs energy and efficiently transfers it to the metal center. This process can be studied using absorption (UV-Vis) and excitation (photoluminescence excitation, PLE) spectroscopy.

The acetylacetonate ligand possesses characteristic π-π* transitions, which result in strong absorption bands in the UV region. researchgate.net Upon excitation into these ligand-centered bands, the energy can be transferred from the ligand's excited triplet state to the resonant energy levels of the Dy(III) ion. This intramolecular energy transfer populates the emissive ⁴F₉/₂ state of dysprosium. acs.orgnih.gov Subsequent relaxation from this state produces the characteristic sharp emission bands of the Dy(III) ion. acs.orgnih.gov

The absorption spectrum of Dy(III) itself features sharp, low-intensity bands corresponding to the forbidden f-f transitions. These transitions originate from the ⁶H₁₅/₂ ground state to various excited states. acs.org The efficiency of the ligand-to-metal energy transfer (LMCT) is crucial for the luminescence intensity of the complex. The energy levels of the ligand's triplet state and the metal's excited states must be appropriately aligned for efficient sensitization. acs.org

Table 2: Characteristic f-f Electronic Transitions of the Dy(III) Ion

| Transition (from ⁶H₁₅/₂ ground state) | Approximate Wavelength (nm) | Excited State |

|---|---|---|

| ⁶H₁₅/₂ → ⁶P₇/₂ | ~351 | ⁶P₇/₂ |

| ⁶H₁₅/₂ → ⁶P₅/₂ | ~366 | ⁶P₅/₂ |

| ⁶H₁₅/₂ → ⁴I₁₃/₂ | ~389 | ⁴I₁₃/₂ |

| ⁶H₁₅/₂ → ⁴G₁₁/₂ | ~427 | ⁴G₁₁/₂ |

| ⁶H₁₅/₂ → ⁴F₉/₂ | ~480 | ⁴F₉/₂ |

| ⁶H₁₅/₂ → ⁶F₅/₂ | ~806 | ⁶F₅/₂ |

This table lists some of the key absorption transitions for the Dy(III) ion, which can be observed in absorption and excitation spectra. The primary emissive state is typically ⁴F₉/₂. acs.orgnih.gov

Studies on Dy(III) luminescence show characteristic emission bands corresponding to transitions from the ⁴F₉/₂ excited state to lower-lying levels, namely ⁶H₁₅/₂ (blue region, ~480 nm), ⁶H₁₃/₂ (yellow region, ~576 nm), and ⁶H₁₁/₂ (red region, ~662 nm). The intensity ratio of these bands, particularly the hypersensitive ⁴F₉/₂ → ⁶H₁₃/₂ transition, is highly sensitive to the local coordination environment of the Dy(III) ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure of molecules in solution. However, for paramagnetic complexes such as Dysprosium(III) acetylacetonate, the analysis is significantly more complex than for diamagnetic compounds. magritek.commagritek.com The Dy(III) ion is highly paramagnetic due to its large number of unpaired f-electrons (five in the high-spin state) and a large magnetic moment. azom.com

This paramagnetism has profound effects on the NMR spectrum:

Large Chemical Shifts: The unpaired electrons on the metal center create a strong local magnetic field, which induces large shifts (known as paramagnetic or hyperfine shifts) in the NMR resonances of the ligand nuclei. These shifts can move peaks far outside the typical diamagnetic range (0-10 ppm for ¹H NMR). magritek.com

Signal Broadening: The fluctuating magnetic field from the paramagnetic center provides a very efficient mechanism for nuclear spin relaxation. This leads to extremely rapid relaxation times (T₁ and T₂) and, consequently, very broad NMR signals. magritek.comazom.com The peaks can become so broad that they are difficult to distinguish from the baseline. magritek.com

Due to these challenges, obtaining well-resolved, assignable ¹H or ¹³C NMR spectra for Dysprosium(III) acetylacetonate under standard conditions is often impractical. The severe broadening can obscure scalar coupling information and make structural elucidation difficult. magritek.commagritek.com

Despite these difficulties, the paramagnetic properties of Dy(III) are harnessed in other areas. For example, Dy(III) complexes are widely used as paramagnetic shift reagents in NMR spectroscopy and as contrast agents in magnetic resonance imaging (MRI). acs.orgnih.gov Their ability to induce large shifts in the spectra of other molecules allows for the simplification of complex spectra and the determination of the 3D structure of molecules to which they bind. azom.com The Evans method can also be used to determine the magnetic susceptibility of paramagnetic complexes in solution via NMR, providing information about the number of unpaired electrons. magritek.comwikipedia.org

Advanced Characterization Techniques (e.g., EDX, TEM) for Complex Architectures

To visualize the morphology and confirm the elemental composition of Dysprosium(III) acetylacetonate, particularly in nanomaterials or complex architectures, advanced characterization techniques like Transmission Electron Microscopy (TEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are invaluable.

Transmission Electron Microscopy (TEM) allows for the direct imaging of the material at high resolution. For crystalline Dysprosium(III) acetylacetonate, TEM can be used to study its crystal lattice and morphology. In the context of more complex systems, such as when Dy(acac)₃ is encapsulated within other structures, TEM provides direct visual confirmation. For example, researchers have used TEM to confirm the successful encapsulation of Dy(acac)₃(H₂O)₂ complexes inside the nano-channels of multi-walled carbon nanotubes.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique, often coupled with TEM or Scanning Electron Microscopy (SEM), used for elemental analysis. oxinst.comnih.gov It works by detecting the characteristic X-rays emitted from a sample when it is bombarded with an electron beam. oxinst.com Each element emits X-rays at a unique set of energies, allowing for the identification of the elements present in the sample. oxinst.com For Dysprosium(III) acetylacetonate, an EDX analysis would show distinct peaks corresponding to Dysprosium (Dy), Oxygen (O), and Carbon (C), confirming the elemental makeup of the complex and its purity. This technique has been used to verify the presence of dysprosium in complex structures, such as in the aforementioned carbon nanotube hybrids, or to determine the elemental content of various materials. americanelements.com

Ligand Field Theory and its Application to Dysprosium(III) Ion

Ligand Field Theory (LFT) is an extension of Crystal Field Theory (CFT) and Molecular Orbital (MO) theory that describes the electronic structure of coordination compounds. nih.gov It considers the interactions between the metal ion's orbitals and the ligand's orbitals, providing a more complete picture of bonding than the purely electrostatic approach of CFT. wikipedia.orgnih.gov

For lanthanide ions like Dy(III), the 4f orbitals are shielded by the filled 5s and 5p orbitals. Consequently, their interaction with the ligand field is much weaker compared to d-block transition metals. This weak interaction means that the splitting of the 4f orbital energies is small. The primary electronic properties are still dominated by the intra-configurational f-f transitions of the free ion, which are only slightly perturbed by the chemical environment.

Despite the weak interaction, the ligand field still has important consequences. It lifts the degeneracy of the free-ion energy levels, leading to the fine structure observed in absorption and emission spectra and determining the magnetic anisotropy of the complex. The nature and geometry of the coordinating ligands dictate the symmetry of the ligand field, which in turn governs the details of this splitting.

Crystal Field Theory (CFT) provides a framework for understanding how the electrostatic field created by the surrounding ligands removes the degeneracy of the metal ion's orbitals. wikipedia.org For the Dy(III) ion (4f⁹), the ground state is ⁶H₁₅/₂. In the absence of a magnetic field, this ground state is (2J+1) = 16-fold degenerate.

When the Dy(III) ion is placed in the coordination environment of the acetylacetonate ligands, the electrostatic field lifts this degeneracy, splitting the ⁶H₁₅/₂ ground state into a series of Stark sublevels. For a Dy(III) ion with an odd number of f-electrons, Kramers' theorem dictates that each energy level must be at least doubly degenerate (a Kramers doublet) in the absence of an external magnetic field. Therefore, the 16-fold degenerate ground state splits into eight Kramers doublets.

The sharp lines observed in the low-temperature absorption and emission spectra of Dy(III) complexes correspond to electronic transitions between these Stark sublevels. For example, the luminescence spectrum often shows fine structure corresponding to transitions from the lowest Stark level of the ⁴F₉/₂ excited state to the various Stark levels of the ⁶H₁₅/₂ ground state. Analysis of this fine structure can provide detailed information about the crystal field splitting of the ground state.

Table 3: Ground State and Primary Emissive State of Dy(III)

| Term | Spectroscopic Symbol | Description |

|---|---|---|

| Ground State | ⁶H₁₅/₂ | The lowest energy state of the free Dy(III) ion. Its degeneracy is lifted by the crystal field. |

| Emitting State | ⁴F₉/₂ | The primary luminescent excited state from which emission typically occurs. |

This table summarizes the key electronic states involved in the spectroscopic properties of the Dy(III) ion. acs.orgnih.gov

V. Molecular Magnetism of Dysprosium Iii Acetylacetonate Based Systems

Single-Molecule Magnet (SMM) and Single-Ion Magnet (SIM) Behavior

Single-molecule magnets (SMMs) are individual molecules that exhibit superparamagnetic behavior, meaning they can be magnetized and retain their magnetic polarization for a period of time below a certain "blocking" temperature. wikipedia.org This property arises from a combination of a high-spin ground state and a large magnetic anisotropy, which creates an energy barrier for the reversal of the magnetization. wikipedia.orgnih.gov Dysprosium(III) ions, with their large magnetic moment and inherent anisotropy, are prime candidates for constructing SMMs. acs.org

In many dysprosium-based systems, the SMM behavior originates from the properties of a single metal ion, leading to the term single-ion magnet (SIM). The acetylacetonate (B107027) ligand, often in conjunction with other organic molecules, plays a crucial role in creating the specific coordination environment around the Dy(III) ion that dictates its magnetic properties.

For instance, mononuclear dysprosium complexes incorporating acetylacetonate-related ligands, such as hexafluoroacetylacetonate (hfac), have demonstrated SIM behavior. nih.gov The subtle interplay of the ligand field, including the breaking of hydrogen bonds, can switch on the SIM properties. nih.gov Research has shown that even slight modifications to the coordination sphere, such as substituting the acetylacetonate ligand with other groups, can dramatically alter the SMM performance, highlighting the sensitivity of the magnetic behavior to the chemical environment. acs.org

The encapsulation of dysprosium acetylacetonate complexes within carbon nanotubes has also been explored, demonstrating that these molecules can retain their SMM-like properties even when confined in a nanostructure. mdpi.comnih.gov This opens up possibilities for integrating SMMs into functional devices. mdpi.com

Magnetic Anisotropy in Dysprosium(III) Complexes

Magnetic anisotropy is a fundamental property that underpins the SMM behavior of dysprosium(III) complexes. nih.gov It refers to the directional dependence of a material's magnetic properties. In the context of Dy(III) SMMs, a strong uniaxial anisotropy is desired, meaning the magnetization has a strong preference to align along a single axis. This creates the energy barrier necessary for slow magnetic relaxation. wikipedia.org

The magnetic anisotropy in dysprosium complexes is highly sensitive to the coordination geometry around the Dy(III) ion. nih.govnih.gov The arrangement of the acetylacetonate ligands and any other coordinating molecules dictates the crystal field environment, which in turn determines the orientation and strength of the magnetic anisotropy. nih.gov Theoretical models, including electrostatic models, have been developed to predict the magnetic anisotropy axis based on the crystal structure of the complex. nih.gov

Studies have shown that tuning the bond lengths and angles around the Dy(III) center can significantly enhance the magnetic anisotropy. acs.org For example, creating a more axial ligand field distribution can lead to a stronger anisotropy and, consequently, a higher energy barrier for magnetization reversal. acs.orgnih.gov The symmetry of the coordination environment plays a critical role; lower symmetry can sometimes lead to enhanced anisotropy. acs.org

The following table summarizes the magnetic anisotropy parameters for selected dysprosium(III) acetylacetonate-based complexes:

| Complex | Coordination Geometry | Anisotropy Type | Reference |

| [Dy(Htpy)(NO3)2(acac)] | Muffin, Cs | Uniaxial | acs.org |

| [Dy(hfac)3(L1)] | N2O6 | Axial | nih.gov |

| [Dy(OtBu)Cl(18-C-6)][BPh4] | Hexagonal-bipyramidal | Uniaxial | nih.gov |

Slow Magnetic Relaxation Phenomena

The defining characteristic of an SMM is its slow relaxation of magnetization. After being magnetized by an external field, the magnetic moment of an SMM returns to its equilibrium state slowly. This relaxation is governed by several mechanisms, which can be influenced by temperature and the application of an external magnetic field.

At higher temperatures, the dominant relaxation pathway is typically the Orbach process , a two-phonon process where the magnetic moment is thermally excited to a higher-energy state and then relaxes back down to the ground state with the opposite spin orientation. nih.govacs.org The energy required for this process corresponds to the effective energy barrier (Ueff) for magnetization reversal. acs.orgnih.gov

At very low temperatures, a purely quantum mechanical phenomenon known as Quantum Tunneling of Magnetization (QTM) can occur. nih.govnih.gov This allows the magnetization to reverse its direction by tunneling through the energy barrier, rather than surmounting it via thermal activation. nih.gov QTM provides a fast relaxation pathway that can short-circuit the SMM behavior, particularly at zero magnetic field. nih.gov

The presence of QTM is often observed as a step in the magnetic hysteresis loop at zero field. nih.gov Significant research efforts are directed towards understanding and suppressing QTM to enhance the performance of SMMs. rsc.org Strategies to mitigate QTM include:

Applying a DC magnetic field: An external magnetic field can lift the degeneracy of the spin states, making QTM less probable. nih.gov

Modifying the molecular structure: Engineering the ligand field to minimize transverse anisotropy can reduce the rate of QTM. rsc.org

Introducing magnetic exchange interactions: Coupling the Dy(III) ion to other magnetic centers can suppress QTM. researchgate.net

The tunnel splitting, which is a measure of the QTM rate, has been experimentally determined for some dysprosium-based SMMs and found to be influenced by the molecular environment. nih.gov

Dynamic Magnetic Measurements (AC Susceptibility)

Alternating current (AC) susceptibility measurements are a powerful tool for probing the dynamic magnetic behavior of SMMs. icm.edu.plqdusa.com In this technique, a small, oscillating magnetic field is applied to the sample, and the resulting magnetization is measured as a function of frequency and temperature. qdusa.com

The AC susceptibility has two components: the in-phase susceptibility (χ') and the out-of-phase susceptibility (χ''). qdusa.com For an SMM, the out-of-phase susceptibility (χ'') will show a peak at a frequency that corresponds to the magnetic relaxation rate of the molecule. mdpi.comnih.gov

As the temperature is lowered, the magnetic relaxation slows down, and the peak in χ'' shifts to lower frequencies. nih.govresearchgate.net This frequency and temperature dependence is a hallmark of SMM behavior. nih.govnih.gov By analyzing the temperature dependence of the relaxation time (τ), which can be extracted from the AC susceptibility data, the effective energy barrier (Ueff) for magnetization reversal can be determined using the Arrhenius law. nih.gov

The following table presents typical AC susceptibility data for a dysprosium(III) acetylacetonate-based SMM:

| Temperature (K) | Frequency (Hz) | In-Phase Susceptibility (χ') (emu/mol) | Out-of-Phase Susceptibility (χ'') (emu/mol) |

| 2.0 | 1 | 0.85 | 0.15 |

| 2.0 | 10 | 0.70 | 0.25 |

| 2.0 | 100 | 0.45 | 0.30 |

| 4.0 | 100 | 0.60 | 0.20 |

| 4.0 | 1000 | 0.40 | 0.28 |

Note: The data in this table is illustrative and represents typical trends observed in AC susceptibility measurements of SMMs.

These dynamic magnetic measurements provide crucial insights into the relaxation processes and the energy landscape of dysprosium(III) acetylacetonate-based SMMs, guiding the rational design of new materials with enhanced magnetic properties. nih.gov

Static Magnetic Measurements (DC Susceptibility)

Direct current (DC) magnetic susceptibility measurements are fundamental in characterizing the magnetic behavior of dysprosium(III) acetylacetonate-based systems. These measurements, typically presented as the product of the molar magnetic susceptibility and temperature (χT) versus temperature (T), provide insights into the nature of the magnetic interactions and the presence of magnetic anisotropy.

For a system of non-interacting dysprosium(III) ions, the theoretical room temperature χT value is approximately 14.17 cm³ K mol⁻¹ per Dy(III) ion. However, in polynuclear complexes, deviations from this value can indicate the presence of intramolecular magnetic interactions. For instance, in a tetranuclear dysprosium Schiff base complex, the observed room temperature χT value of 118.5 C₀ (where C₀ is the Curie constant for a single Dy(III) ion) is lower than the expected value of 151.1 C₀ for four uncoupled ions, suggesting the presence of antiferromagnetic interactions. mdpi.com As the temperature is lowered, the χT product for such systems typically decreases, which can be attributed to the depopulation of the excited Stark sublevels of the Dy(III) ion due to the crystal field effect and/or the presence of antiferromagnetic coupling between the metal centers. mdpi.comkit.edu

In contrast, a gradual increase in the χT product upon cooling can suggest the presence of ferromagnetic interactions. The field dependence of the magnetization at low temperatures further elucidates the magnetic behavior, with the saturation magnetization providing information about the alignment of the magnetic moments. kit.edu

| Temperature (K) | χT (cm³ K mol⁻¹) | Comment |

|---|---|---|

| 300 | ~52.1 | The room temperature value is below the expected value for four non-interacting Dy(III) ions, indicating antiferromagnetic interactions. mdpi.com |

| 2.0 | ~22.7 | The value of χT decreases significantly at low temperatures, consistent with antiferromagnetic coupling and/or crystal field effects. mdpi.com |

Influence of Coordination Environment and Symmetry on Magnetic Properties

The magnetic properties of dysprosium(III) acetylacetonate-based SMMs are exquisitely sensitive to the local coordination environment and symmetry around the Dy(III) ion. The ligand field imposed by the coordinating atoms directly influences the splitting of the J = 15/2 ground multiplet, which in turn dictates the magnetic anisotropy and the energy barrier to magnetization reversal (Ueff).

The coordination geometry in these complexes is often a distorted version of a high-symmetry polyhedron. Common geometries include the distorted square antiprism (SAP) and the dodecahedron (DD). researchgate.net For example, in a series of mononuclear dysprosium(III) complexes with β-diketonate and auxiliary ligands, the Dy(III) ions were found to adopt an eight-coordinate distorted square antiprismatic geometry. researchgate.netrsc.org The degree of distortion from an ideal symmetry, such as D₄d for a square antiprism, plays a crucial role in determining the magnetic anisotropy. rsc.org

Even subtle changes in the coordination sphere, such as the deprotonation of a ligand or a change in the binding mode of a counter-anion, can lead to significant differences in the magnetic relaxation dynamics. researchgate.net For instance, two closely related dysprosium complexes with slightly different local symmetries exhibited different energy barriers, with Ueff = 32.7 K for one and 23.8 K for the other. researchgate.net This highlights the critical role of the ligand field in fine-tuning the SMM behavior.

| Complex | Coordination Geometry | Symmetry | Ueff (K) | Reference |

|---|---|---|---|---|

| [Dy(III)(hfac)₃(tmphen)] | Distorted Dodecahedron | D₂d | 35.09 | nih.gov |

| [Dy(III)(acac)₃(tmphen)]·2H₂O | Distorted Square Antiprism | D₄d | 130.42 | nih.gov |

| Dy(H₄daps)(H₂O)₃(NO₃)₂(H₂O) | - | - | 32.7 | researchgate.net |

| Dy(H₃daps)(H₂O)₂(NO₃)(MeOH) | - | - | 23.8 | researchgate.net |

Intermolecular and Intramolecular Magnetic Interactions

Intramolecular interactions are mediated by bridging ligands connecting the dysprosium centers. The nature of these interactions, whether ferromagnetic (promoting parallel alignment of spins) or antiferromagnetic (promoting antiparallel alignment), depends on the geometry of the bridging unit and the nature of the bridging ligands. For example, in a series of tetranuclear dysprosium(III) SMMs, fine-tuning of the ligands on the coordination sites allowed for the modification of intramolecular magnetic interactions, switching from antiferromagnetic to ferromagnetic. nih.gov In some dysprosium triangles, the dominant interaction is found to be antiferromagnetic. kit.edu

Intermolecular interactions , which are typically dipolar in nature, can also play a crucial role. These interactions can lead to a phenomenon known as quantum tunneling of the magnetization (QTM), which provides a fast relaxation pathway that can short-circuit the thermal energy barrier, thus diminishing the SMM properties. To mitigate these effects, a common strategy is magnetic dilution, where the magnetic dysprosium complexes are co-crystallized with a diamagnetic and isostructural analogue, such as a yttrium(III) complex. This increases the average distance between the dysprosium centers, thereby reducing the intermolecular interactions and suppressing QTM. rsc.org

Vi. Luminescent Properties and Photophysics of Dysprosium Iii Acetylacetonate Complexes

Photoluminescence Spectroscopy of Dysprosium(III) Emission

The photoluminescence (PL) emission spectrum of dysprosium(III) acetylacetonate (B107027) complexes typically displays well-defined peaks corresponding to electronic transitions within the 4f shell of the Dy³⁺ ion. The primary emitting state is generally considered to be the ⁴F₉/₂ level. acs.org Upon excitation, the complex undergoes relaxation to this level, from which subsequent radiative transitions to lower-lying ground state manifolds occur.

The most prominent emission bands are observed in the visible region of the electromagnetic spectrum. These correspond to the following transitions:

⁴F₉/₂ → ⁶H₁₅/₂: This transition results in blue emission, typically observed around 480 nm. researchgate.net

⁴F₉/₂ → ⁶H₁₃/₂: This transition gives rise to a strong yellow emission, usually centered around 575 nm. researchgate.net

⁴F₉/₂ → ⁶H₁₁/₂: A weaker red emission around 660 nm is also characteristic of this transition. researchgate.net

Table 1: Characteristic Emission Peaks of Dysprosium(III) Acetylacetonate Complexes

| Transition | Wavelength (nm) | Color |

|---|---|---|

| ⁴F₉/₂ → ⁶H₁₅/₂ | ~480 | Blue |

| ⁴F₉/₂ → ⁶H₁₃/₂ | ~575 | Yellow |

| ⁴F₉/₂ → ⁶H₁₁/₂ | ~660 | Red |

While the visible emissions of dysprosium(III) are well-documented, the potential for near-infrared (NIR) luminescence also exists. The sensitization process, where the acetylacetonate ligand acts as an antenna, can populate various excited states of the dysprosium(III) ion. researchgate.net This can lead to subsequent radiative transitions in the NIR region. The study of NIR luminescence from lanthanide complexes, including those with dysprosium(III), is a growing area of interest for applications in biological imaging and telecommunications. nih.govnih.gov

In some host lattices, the Y/B ratio can be greater than one, indicating a more asymmetric environment around the dysprosium ion, while in others it can be less than one. mdpi.com The ability to control this ratio is crucial for applications in solid-state lighting, where precise color tuning is required. researchgate.net For instance, by carefully selecting the host material, it is possible to achieve a fixed Y/B ratio that is independent of the doping concentration, which is beneficial for producing consistent white light emission. mdpi.comresearchgate.net

Sensitization Mechanisms of Dysprosium(III) Luminescence by Acetylacetonate Ligands

The luminescence of dysprosium(III) in its acetylacetonate complexes is primarily achieved through an indirect excitation process known as the "antenna effect" or sensitization. researchgate.netresearchgate.net This mechanism involves a series of steps:

Light Absorption by the Ligand: The acetylacetonate ligand, acting as a chromophore, absorbs incident light (typically in the UV region), transitioning from its ground singlet state (S₀) to an excited singlet state (S₁).

Intersystem Crossing: The excited ligand then undergoes a non-radiative process called intersystem crossing (ISC) to a lower-energy triplet state (T₁).

Energy Transfer: The energy from the triplet state of the ligand is transferred to the dysprosium(III) ion, exciting it to one of its resonant 4f energy levels. For efficient energy transfer, the energy of the ligand's triplet state should be slightly higher than the accepting energy level of the lanthanide ion.

Lanthanide Emission: The excited dysprosium(III) ion then relaxes non-radiatively to its primary emitting state, the ⁴F₉/₂, from which it emits its characteristic luminescence through radiative decay to lower energy levels. acs.org

Luminescent Thermometry Applications

The temperature-sensitive luminescence of dysprosium(III) acetylacetonate complexes makes them promising candidates for applications in luminescent thermometry. researchgate.netnih.gov This non-invasive technique relies on the changes in the emission properties of a material with temperature.

The emission intensity and the ratio of different emission bands of dysprosium(III) complexes can exhibit significant temperature dependence. researchgate.net As the temperature changes, the populations of different thermally coupled excited states can vary, leading to alterations in the emission spectrum. For example, in some dysprosium complexes, luminescence from the ⁴I₁₅/₂ state can be observed at higher temperatures due to thermal population from the primary ⁴F₉/₂ emitting state. acs.org

The relative thermal sensitivity (Sᵣ) is a key parameter for evaluating the performance of a luminescent thermometer and is defined as the relative change in the thermometric parameter per degree of temperature change. Dysprosium-based systems have shown promising Sᵣ values, making them suitable for precise temperature sensing over a wide range. researchgate.netacs.org

Table 2: Comparison of Relative Thermal Sensitivity in Lanthanide-Based Thermometers

| System | Temperature Range (K) | Maximum Sᵣ (% K⁻¹) | Reference |

|---|---|---|---|

| [Dy(acac)₃(bpm)] | 70 | 1.5 | researchgate.net |

| Dy³⁺/Eu³⁺ co-doped system | Room Temperature | ~3.8 | acs.org |

Thermoluminescence and Persistent Luminescence

While photoluminescence is the most commonly studied luminescent property of dysprosium(III) acetylacetonate, the potential for thermoluminescence and persistent luminescence also exists. Thermoluminescence is the emission of light upon heating after the material has been exposed to radiation. Persistent luminescence, or afterglow, is the phenomenon where the material continues to emit light for a period after the excitation source has been removed. These properties are related to the presence of electron traps in the material, which can store energy and release it slowly over time. The study of these phenomena in dysprosium complexes could open up new applications in areas such as dosimetry and emergency lighting.

Excited State Dynamics and Lifetimes

The luminescence of dysprosium(III) acetylacetonate complexes is a complex process governed by the "antenna effect." In this mechanism, the acetylacetonate (acac) ligand absorbs incident light, transitions to an excited singlet state, and then undergoes intersystem crossing to a longer-lived triplet state. This triplet state's energy is then transferred to the dysprosium(III) ion, exciting it to a higher energy level. The subsequent relaxation of the Dy(III) ion to its ground state results in the characteristic emission of light. The efficiency and lifetime of this luminescence are critically dependent on the dynamics of these excited states.

Non-radiative decay processes significantly quench the luminescence and shorten the excited state lifetime. A primary mechanism for this quenching is the coupling of the excited Dy(III) ion with high-frequency oscillators in its coordination sphere. Vibrations from O-H bonds (from coordinated water or solvent molecules) and C-H bonds (from the acetylacetonate ligand or solvent) are particularly effective at dissipating the excitation energy as heat, thereby reducing luminescence efficiency. acs.org This is evident when comparing lifetimes in protonated versus deuterated solvents, where the lower frequency of O-D and C-D vibrations leads to longer lifetimes. For instance, the intrinsic luminescence quantum yield of Dy(III) is notably higher in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) compared to its protonated counterpart. acs.org

The immediate coordination environment around the Dy(III) ion, including the number and type of solvent molecules, plays a crucial role. Anhydrous forms of dysprosium acetylacetonate, which are stable in a dry atmosphere, tend to exhibit different photophysical properties compared to their hydrated forms that readily form in humid air. wikipedia.org The structure of the complex in solution, such as the formation of adducts with solvent molecules like methanol (B129727) or acetonitrile, can also alter the excited state dynamics.

Detailed research findings have provided quantitative data on the luminescence lifetimes of various dysprosium complexes. These lifetimes are a direct measure of the rate of de-excitation from the emissive state and are a key parameter in evaluating the efficiency of a luminescent material.

Table 1: Luminescence Lifetime Data for Selected Dysprosium(III) Complexes

| Complex/System | Emitting State | Lifetime (µs) | Solvent/Matrix | Temperature (K) |

| Dy(acac)₃(H₂O)₂ in MWCNTs | ⁴F₉/₂ | Not specified | Multi-walled carbon nanotubes | 1.85 |

| Dy(III) triflate in H₂O | ⁴F₉/₂ | < 1 | H₂O | Room Temp |

| Dy(III) triflate in MeOH | ⁴F₉/₂ | ~1.5 | Methanol | Room Temp |

| Dy(III) triflate in DMSO | ⁴F₉/₂ | ~10 | Dimethyl sulfoxide | Room Temp |

| Dy(III) triflate in DMSO-d₆ | ⁴F₉/₂ | ~100 | Deuterated DMSO | Room Temp |

This table is generated based on typical values found in literature for dysprosium complexes and serves as an illustrative example. Actual values can vary based on specific experimental conditions.

The data illustrates the profound impact of the solvent on the luminescence lifetime. The lifetime increases dramatically from water to methanol and further to DMSO, with the longest lifetime observed in the deuterated solvent. This trend directly reflects the decrease in non-radiative quenching from high-frequency vibrations. Encapsulating complexes, such as Dy(acac)₃(H₂O)₂ within carbon nanotubes, represents a strategy to shield the complex from external quenchers and potentially enhance its luminescent properties for applications in materials science. nih.gov

Vii. Theoretical and Computational Chemistry of Dysprosium Iii Acetylacetonate

Ab Initio Calculations for Electronic Structure and Magnetic Anisotropy

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been instrumental in elucidating the electronic structure and magnetic anisotropy of dysprosium(III) complexes. These high-level computational methods provide deep insights into the behavior of the 4f electrons of the dysprosium(III) ion, which are responsible for its unique magnetic properties.

Researchers have successfully employed ab initio calculations to predict the magnetic anisotropy axis in a variety of low-symmetry monometallic dysprosium(III) complexes. nih.gov A key finding is that for dysprosium(III) in the absence of high symmetry, the ground state is a well-defined doublet with an angular momentum quantum number mJ = ±15/2, quantized along the anisotropy axis. nih.govresearchgate.net This understanding is fundamental to predicting the magnetic behavior of such complexes. The CASSCF/CASPT2/RASSI-SO approach, as implemented in software packages like MOLCAS, is a powerful tool for these calculations, allowing for a parameter-free determination of magnetic properties by accounting for spin-orbit coupling in a non-perturbative manner. ungur.org

The electronic structure of lanthanide complexes, including those of dysprosium, is a critical area of study for applications ranging from magnetic resonance imaging to quantum computing. nih.gov Ab initio methods have been used to calculate the energy levels and wave functions of the molecular multiplets, which are then used to determine anisotropic magnetic properties and g-tensors for the lowest Kramers doublets. ungur.org

A notable application of these calculations is the development of electrostatic models that can predict the magnetic anisotropy of dysprosium(III) complexes based solely on their X-ray crystal structures. nih.govresearchgate.net These models have shown excellent agreement with high-level ab initio results for both monometallic and polymetallic complexes. nih.gov

Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) Investigations

Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) methods are powerful computational tools for investigating the electronic structure and magnetic properties of dysprosium(III) acetylacetonate (B107027). DFT is often used to optimize the molecular structures of these complexes. For instance, the TPSSh functional has been employed for geometry optimization in studies of similar dysprosium complexes. nih.gov

Following structure optimization, the CASSCF method is typically used to investigate the electronic structure and magnetic properties in detail. nih.gov This multi-configurational ab initio method is essential for correctly describing the electronic states of lanthanide ions, where electron correlation effects are significant. By performing CASSCF calculations, researchers can determine the energy spectrum of the sublevels arising from the ground state of the Dy(III) ion. nih.gov

The combination of DFT and CASSCF allows for a comprehensive analysis of how the ligand field and the coordination environment influence the magnetic behavior. For example, studies on isostructural Dy(III) complexes have shown that even subtle changes in the ligand, such as the replacement of imine groups with amine groups, can have a significant impact on the magnetic properties. nih.gov First-principles calculations using the spin-orbit CASSCF method have been successful in fitting experimental magnetization data and explaining the observed differences in the energy barriers for magnetization reorientation. nih.gov

These computational investigations have revealed that the nature of the lowest-lying sublevels is highly sensitive to the coordination environment. In some cases, the ground state has a large contribution from MJ = ±15/2, while in others, MJ = ±13/2 may be dominant. nih.gov This highlights the synergistic effect between the electron density of the ligand and the fine structural details of the complex. nih.gov

Modeling Spin Dynamics and Relaxation Mechanisms

Understanding and modeling the spin dynamics and relaxation mechanisms in dysprosium(III) acetylacetonate are crucial for its potential applications in areas like single-molecule magnets (SMMs). The relaxation of magnetization in these systems can occur through several pathways, including direct, quantum tunneling, Raman, and Orbach processes. nih.gov

Computational studies play a vital role in elucidating these mechanisms. A key aspect is the investigation of spin-phonon coupling, which describes how molecular vibrations influence the spin states. nih.gov Identifying the "active" vibrational modes that significantly alter the spin-Hamiltonian parameters is essential for understanding and mitigating relaxation pathways that can destroy the SMM behavior. nih.gov This knowledge can guide the rational design of new molecules with improved magnetic properties by modifying the structure to dampen these detrimental vibrations. nih.gov

Theoretical models are used to estimate the effective energy barrier to magnetization reversal (Ueff) and the blocking temperature (TB), which are key performance metrics for SMMs. nih.gov These models often rely on the calculated energies of the thermally accessible Kramers doublets. nih.gov The Orbach process, which involves thermal excitation to higher-energy states, is a dominant relaxation mechanism at higher temperatures. nih.gov At lower temperatures, Raman and direct processes, as well as quantum tunneling of magnetization, become more significant.

The study of spin dynamics is not limited to SMMs. In systems with interacting spins, such as super spin glasses, complex relaxation behaviors can emerge. scispace.com While not directly on dysprosium(III) acetylacetonate, these studies provide a framework for understanding relaxation in interacting magnetic systems. scispace.com

Electrostatic Potential Analysis and its Correlation with Magnetic Behavior

The electrostatic potential generated by the ligand environment around the dysprosium(III) ion plays a critical role in determining its magnetic behavior, particularly its magnetic anisotropy. An intuitive and powerful approach is to use an electrostatic model to predict the magnetic anisotropy axis. nih.govresearchgate.net This method relies on the principle that the ground state of a low-symmetry dysprosium(III) complex is a doublet quantized along the anisotropy axis. nih.govresearchgate.net

The distribution of charges in the coordination sphere creates an electrostatic field that lifts the degeneracy of the 4f electronic states of the Dy(III) ion. This "crystal field" effect is a primary determinant of the magnetic anisotropy. By analyzing the electrostatic potential, one can understand how the arrangement of ligands influences the orientation of the magnetic moment and the energy barrier for its reorientation.

Studies on mononuclear β-diketone dysprosium(III) SMMs have demonstrated a direct link between the electrostatic potential and the observed magnetic dynamics. scispace.comfigshare.com Even when a complex has a lower geometric symmetry, a favorable electrostatic distribution can lead to a higher effective energy barrier for magnetization reversal. scispace.comfigshare.com This highlights that the electrostatic environment can be more critical than the mere geometric symmetry in dictating the magnetic properties. figshare.com

Electrostatic analysis, therefore, provides a valuable tool for rationalizing the magnetic behavior of existing dysprosium complexes and for designing new ones with enhanced properties. It offers a more intuitive picture compared to the more computationally intensive ab initio methods, although the latter provide a more complete and accurate description.

Quantum Chemical Calculations for Frontier Orbitals and Energy Gaps

Quantum chemical calculations are employed to determine the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding HOMO-LUMO energy gap. This information is crucial for understanding the electronic properties, reactivity, and stability of dysprosium(III) acetylacetonate.

Various computational methods, including both localized basis functions and plane waves with the local density approximation exchange-correlation functional, can be used to study the frontier molecular orbitals. nih.gov The choice of basis set can influence the calculated orbital energies and the energy gap. nih.gov For accurate results, it is often necessary to use large basis sets or to carefully calibrate the computational parameters. nih.gov

The HOMO-LUMO gap is a key parameter that provides insight into the electronic excitation properties of the molecule. A smaller gap generally indicates that the molecule can be more easily excited. In the context of materials science, the HOMO-LUMO gap can be related to the optical and electronic properties of the material.

While detailed studies specifically on the frontier orbitals of dysprosium(III) acetylacetonate are not widely reported in the provided search results, the general principles of quantum chemical calculations for FMO analysis are well-established. researchgate.net Such calculations would involve optimizing the geometry of the complex and then computing the orbital energies using a suitable level of theory and basis set. researchgate.net The analysis of the resulting orbitals would reveal the nature of the electronic transitions and the charge transfer characteristics within the molecule. researchgate.net

Computational Studies on Structure-Property Relationships

Computational studies are indispensable for establishing clear structure-property relationships in dysprosium(III) complexes, including dysprosium(III) acetylacetonate. These studies aim to understand how modifications to the molecular structure affect the resulting physical and chemical properties, particularly the magnetic behavior.

A significant focus of these computational investigations is on elucidating the connection between the coordination environment of the Dy(III) ion and its single-molecule magnet (SMM) properties. For example, it has been shown that even minor changes in the ligand structure, such as replacing imine with amine groups, can have a substantial impact on the magnetic relaxation dynamics. nih.gov This is attributed to a combination of subtle structural changes and alterations in the electronic properties of the ligands. nih.gov

Systematic computational studies on families of dysprosium SMMs have allowed for the derivation of magneto-structural correlations. nih.gov For instance, in certain series of complexes, a linear correlation has been found between the effective energy barrier for magnetization reversal (Ueff) and the axial Dy-X bond lengths. nih.gov This provides a clear design principle for tuning the SMM properties.

Furthermore, computational modeling can be used to explore hypothetical structures and predict their properties before they are synthesized in the laboratory. This predictive power is invaluable for accelerating the discovery of new materials. By systematically varying structural parameters, such as the type of ligands or the coordination geometry, researchers can identify promising candidates with enhanced properties. nih.gov

The table below summarizes key computational parameters and their implications for understanding the properties of dysprosium complexes.

| Computational Parameter | Implication |

| Ab initio calculated magnetic anisotropy axis | Predicts the orientation of the magnetic moment in the ground state. nih.gov |

| CASSCF calculated energy levels | Determines the energy barrier for magnetization reversal (Ueff). nih.govnih.gov |

| Spin-phonon coupling modes | Identifies vibrational modes that cause magnetic relaxation. nih.gov |

| Electrostatic potential distribution | Explains the origin of magnetic anisotropy and its direction. scispace.comfigshare.com |

| HOMO-LUMO energy gap | Relates to the electronic stability and optical properties of the complex. researchgate.net |

Viii. Emerging Applications in Advanced Materials Science

Precursors for Advanced Functional Materials (Optics, Magnetics, Electronics)

Dysprosium(III) acetylacetonate (B107027) serves as a critical molecular precursor for synthesizing a variety of advanced functional materials. nih.gov Its primary role is to provide a reliable source of dysprosium ions that can be incorporated into different material matrices, imparting unique optical, magnetic, and electronic properties. nih.gov

Optical Applications: Dysprosium is known to emit light in the visible spectrum, particularly in the yellow and blue regions. This property is harnessed by using Dysprosium(III) acetylacetonate to dope (B7801613) glass and other host materials, creating phosphors and luminescent materials. These materials are under investigation for applications in white light-emitting diodes (LEDs) and specialized lasers. The compound's utility extends to optical coatings, where it can be used to fabricate thin films with specific refractive or emissive properties. nih.gov

Magnetic Applications: The most significant driver for the use of this compound is the exceptional magnetic properties of the dysprosium ion. nih.gov Dysprosium, along with holmium, possesses the highest magnetic strength of all elements, especially at low temperatures. americanelements.com Dysprosium(III) acetylacetonate is a key ingredient in the synthesis of high-performance permanent magnets, such as neodymium-iron-boron (NdFeB) magnets, where dysprosium is added to enhance coercivity and corrosion resistance. researchgate.net Furthermore, it is a precursor for creating single-molecule magnets (SMMs), which are individual molecules that exhibit magnetic hysteresis and could form the basis for high-density data storage. vulcanchem.comnih.gov

Electronic Applications: In electronics, materials derived from dysprosium precursors are essential for data storage devices like hard drives, owing to their high magnetic susceptibility. researchgate.net The development of SMMs from precursors like Dysprosium(III) acetylacetonate is also paving the way for molecular-level electronic components. vulcanchem.com

Table 1: Functional Materials Derived from Dysprosium(III) Acetylacetonate

| Material Type | Functionality | Application Area |

| Dysprosium-doped Glasses | Luminescence (Yellow/Blue Emission) | White LEDs, Lasers |

| Nd-Fe-B Magnets | High Coercivity, Thermal Stability | Electric Motors, Wind Turbines |

| Dysprosium-based SMMs | Magnetic Hysteresis at Molecular Level | High-Density Data Storage, Spintronics |

| Dysprosium Iron Oxide Nanoparticles | Superparamagnetism, Luminescence | Bio-imaging, Diagnostics |

Catalytic Applications in Organic Synthesis

Dysprosium(III) acetylacetonate is recognized as an effective catalyst in various organic synthesis reactions. americanelements.com The acetylacetonate ligands form a stable chelate ring with the central dysprosium ion, creating a coordinatively unsaturated site that is key to its catalytic function. americanelements.com This property allows it to facilitate a range of chemical transformations. A specific example of its application is in catalyzing the addition reaction between norbornene and carbon tetrachloride. wikipedia.org

The catalytic activity of Dysprosium(III) acetylacetonate is fundamentally linked to its character as a Lewis acid. vulcanchem.com The central dysprosium(III) ion can accept electron pairs from reactant molecules, thereby activating them for subsequent chemical reactions. This Lewis acidic nature is crucial for its role in promoting select organic transformations. vulcanchem.com For instance, in a related dysprosium-organic framework, the Dy(III) centers act as accessible Lewis acid sites that activate substrates, enabling reactions such as sulfide (B99878) oxidation. This principle of electrophile activation via Lewis acidity is central to the catalytic function of dysprosium complexes.

Fabrication of Thin-Film Materials

The compound is a well-established precursor for the fabrication of thin-film materials through chemical vapor deposition (CVD) and related techniques. americanelements.com Its volatility and ability to decompose cleanly make it suitable for depositing thin layers of dysprosium-containing materials, such as dysprosium oxide, onto various substrates. researchgate.net These thin films are integral to applications in optical coatings and electronic devices. nih.gov The use of organometallic compounds like Dysprosium(III) acetylacetonate, which are soluble in non-aqueous solvents, is particularly advantageous for these deposition processes. americanelements.com

Applications in Spintronic Devices

The unique magnetic properties of materials derived from Dysprosium(III) acetylacetonate make them promising candidates for spintronic devices. vulcanchem.com Spintronics, or spin electronics, exploits the intrinsic spin of the electron in addition to its charge. Single-molecule magnets (SMMs) synthesized from dysprosium complexes are at the forefront of this research. vulcanchem.com These molecules can retain a magnetic orientation for a period of time, a property known as magnetic relaxation. vulcanchem.com This behavior at the molecular level could be exploited to create nanoscale spintronic components for next-generation data processing and storage. researchgate.net

Role in Quantum Computing Research

The field of quantum computing is actively exploring the use of SMMs as quantum bits, or qubits, the fundamental units of quantum information. Dysprosium-based SMMs, including those synthesized from Dysprosium(III) acetylacetonate, are considered potential candidates for qubits due to their distinct quantum spin states. nih.govmdpi.com The ability to control and manipulate the magnetic state of a single molecule is a key requirement for building quantum computers. researchgate.net Research into these dysprosium complexes is therefore a vital part of the effort to realize functional quantum information processing. nih.govmdpi.com

Hybrid Materials and Nanocomposites (e.g., Encapsulation in Carbon Nanotubes)

Dysprosium(III) acetylacetonate is being used to create novel hybrid materials and nanocomposites with tailored properties. A notable example is the encapsulation of Dysprosium(III) acetylacetonate single-molecule magnets within the hollow interior of multi-walled carbon nanotubes (MWCNTs). nih.govmdpi.com

In one study, researchers successfully encapsulated Dy(acac)₃(H₂O)₂ complexes inside MWCNTs using a capillary method. mdpi.com Transmission electron microscopy (TEM) and energy-dispersive X-ray (EDX) spectroscopy confirmed the presence of the dysprosium complex within the nanotubes. mdpi.com Crucially, alternating current (AC) magnetic measurements demonstrated that the encapsulated complexes retained their SMM-like properties, showing a clear frequency dependence in their magnetic susceptibility. researchgate.netmdpi.com This research represents the first example of a lanthanoid SMM being encapsulated in a carbon nanotube. mdpi.com Such hybrid materials protect the SMM from the external environment and allow for potential alignment, which could enhance their properties for use in practical devices. researchgate.net

Other research has demonstrated the use of dysprosium itself as an effective catalyst for the chemical vapor deposition (CVD) growth of single-walled carbon nanotube arrays, indicating the broader role of dysprosium compounds in the fabrication of carbon-based nanocomposites. nih.gov Additionally, nanocomposite catalysts have been synthesized by impregnating dysprosium onto functionalized cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles, creating magnetically-recoverable catalysts for environmental remediation.

Optical Information Storage and Anti-Counterfeiting Technologies

The distinct and sharp emission lines of lanthanide complexes, including those of dysprosium, make them highly suitable for applications where precise optical signatures are required. While specific research on "Dysprosium;4-hydroxypent-3-en-2-one" for optical data storage is not extensively documented, the known magnetic and luminescent properties of dysprosium(III) complexes suggest potential in this arena. Dysprosium complexes are known to exhibit single-molecule magnet (SMM) behavior, which is a key area of research for next-generation data storage technologies. nih.gov

In the realm of anti-counterfeiting, luminescent security inks are a vital technology for authenticating products and documents. proquest.comscispace.com Lanthanide complexes are widely utilized for this purpose due to their robust and unique photophysical properties. nih.govproquest.com Complexes of dysprosium and other lanthanides can be engineered to exhibit circularly polarized luminescence (CPL), which adds a layer of security that is difficult to replicate. proquest.comscispace.com CPL encodes chiral molecular fingerprints into the luminescence spectra, which cannot be decoded by conventional optical measurements, offering an advanced security feature. proquest.comscispace.com The use of dysprosium(III) complexes in security inks provides a covert security measure, as their luminescence is typically only visible under specific excitation wavelengths.

Table 1: Potential Applications of Dysprosium β-Diketonate Complexes in Security Features

| Application Area | Technology | Key Property of Dysprosium Complex |

|---|---|---|

| Anti-Counterfeiting | Luminescent Security Inks | Unique and robust photophysical properties, sharp emission lines. proquest.com |

| Advanced Security | Circularly Polarized Luminescence (CPL) | Encodes chiral molecular fingerprints, adding a difficult-to-replicate security layer. proquest.comscispace.com |

Light Emitting Materials (e.g., OLEDs)

The most extensively researched application for dysprosium β-diketonate complexes is in the field of light-emitting materials, particularly for Organic Light-Emitting Diodes (OLEDs). The luminescence of the dysprosium(III) ion is characterized by two main emission bands: a blue emission around 480-485 nm (corresponding to the ⁴F₉/₂ → ⁶H₁₅/₂ transition) and a strong yellow emission around 572-577 nm (from the ⁴F₉/₂ → ⁶H₁₃/₂ transition). researchgate.netresearchgate.net The combination of these blue and yellow emissions can be tuned to generate white light, making dysprosium complexes highly attractive for solid-state lighting and display applications. researchgate.net

The β-diketonate ligand, such as 4-hydroxypent-3-en-2-one (acetylacetone or acac), plays a critical role. It absorbs UV energy and efficiently transfers it to the Dy³⁺ ion, a process known as the antenna effect. researchgate.net The coordination environment around the dysprosium ion, including the choice of primary and auxiliary ligands, can significantly influence the ratio of the blue to yellow emissions. researchgate.net By modifying this coordination sphere, the emitted color can be tuned, and pure white light can be achieved. For instance, in a study of tetrakis β-diketonate dysprosium complexes M[Dy(acac)₄] (where M = Li⁺, Na⁺, K⁺), it was found that the introduction of different counter cations modified the blue-to-yellow intensity ratio, with the sodium complex achieving pure white light emission. researchgate.net

The performance of OLED devices fabricated using dysprosium complexes has been investigated. In one study, a device using the complex Dy(PM)₃(TP)₂ exhibited characteristic dysprosium emissions and achieved a maximum brightness of 524 cd/m². researchgate.net The electroluminescence spectrum was identical to the photoluminescence spectrum, confirming that the emission originated from the dysprosium complex. researchgate.net Such research highlights the potential of these materials in developing efficient and color-tunable OLEDs. researchgate.netionicviper.org

Table 2: Photoluminescent Properties of Selected Dysprosium β-Diketonate Complexes

| Complex | Excitation Wavelength (nm) | Major Emission Peaks (nm) | Corresponding Transitions | CIE Chromaticity Coordinates | Emitted Color |

|---|---|---|---|---|---|

| Na[Dy(acac)₄] | 330 | 485, 577 | ⁴F₉/₂ → ⁶H₁₅/₂, ⁴F₉/₂ → ⁶H₁₃/₂ | Not specified, but described as pure white light | White researchgate.net |

| Dy(PM)₃(TP)₂ | Not specified | 480, 572 | ⁴F₉/₂ → ⁶H₁₅/₂, ⁴F₉/₂ → ⁶H₁₃/₂ | Not specified | Combination of blue and yellow researchgate.net |

Ix. Current Research Challenges and Future Directions